2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine
CAS No.:
Cat. No.: VC15824517
Molecular Formula: C5HCl2F2IN2
Molecular Weight: 324.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5HCl2F2IN2 |
|---|---|
| Molecular Weight | 324.88 g/mol |
| IUPAC Name | 2,4-dichloro-6-(difluoromethyl)-5-iodopyrimidine |
| Standard InChI | InChI=1S/C5HCl2F2IN2/c6-3-1(10)2(4(8)9)11-5(7)12-3/h4H |
| Standard InChI Key | NADVGIAHZJMPGW-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)C(F)F)I |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrimidine ring system substituted at positions 2, 4, 5, and 6 with chlorine, iodine, and difluoromethyl groups respectively. X-ray crystallographic analyses of related iodopyrimidine derivatives demonstrate typical bond lengths of 1.35–1.40 Å for C-N bonds and 1.70–1.75 Å for C-I bonds within the aromatic system . The difluoromethyl group (-CF₂H) introduces significant electronegativity at position 6, creating a polarized C-F bond (1.33–1.36 Å) that influences both reactivity and molecular interactions.
Spectroscopic Signatures
Key spectral features include:
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¹⁹F NMR: Distinct doublet at δ −92 to −95 ppm (J = 240–250 Hz) for CF₂H protons
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¹H NMR: Broad singlet at δ 5.9–6.9 ppm corresponding to CF₂H group
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IR Spectroscopy: Strong absorptions at 1150–1250 cm⁻¹ (C-F stretching) and 650–700 cm⁻¹ (C-I vibrations)
| Property | Value |
|---|---|
| Molecular Weight | 324.88 g/mol |
| IUPAC Name | 2,4-dichloro-6-(difluoromethyl)-5-iodopyrimidine |
| SMILES | C1(=C(N=C(N=C1Cl)Cl)C(F)F)I |
| InChI Key | NADVGIAHZJMPGW-UHFFFAOYSA-N |
Synthetic Methodologies
Direct Halogenation Approaches
Recent protocols employ sequential halogenation of pyrimidine precursors. A representative synthesis involves:
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Initial Chlorination: Treatment of 5-iodopyrimidine with PCl₅ in refluxing POCl₃ (110°C, 12h) achieves 2,4-dichloro substitution .
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Difluoromethylation: Subsequent reaction with (difluoromethyl)trimethylsilane (TMSCF₂H) under Pd(0) catalysis introduces the -CF₂H group (60–70% yield).
Metal-Mediated Coupling
Copper complexes demonstrate efficacy in late-stage functionalization. Using [Cu(CF₂H)(PPh₃)₃] as catalyst, difluoromethyl groups can be introduced via cross-coupling with iodoarenes under mild conditions (40°C, DMSO solvent) . This method achieves 75–85% conversion efficiency for electron-deficient pyrimidines.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The 2- and 4-chloro positions exhibit differential reactivity:
| Position | Relative Reactivity | Preferred Nucleophiles |
|---|---|---|
| C2 | 1.0 (reference) | Primary amines, alkoxides |
| C4 | 0.3–0.5 | Thiols, azides |
Steric effects from the adjacent iodine atom (van der Waals radius 1.98 Å) significantly retard substitution at C4 .
Cross-Coupling Reactions
The C5-iodo substituent participates efficiently in palladium-catalyzed couplings:
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Suzuki-Miyaura: With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) → 75–90% yield
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Sonogashira: Using terminal alkynes (CuI, PdCl₂(PPh₃)₂) → 60–70% yield
| Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| EGFR T790M mutant | 0.85 | 12× vs wild-type |
| VEGFR-2 | 1.2 | 8× vs related kinases |
The difluoromethyl group enhances membrane permeability (LogP = 2.1 ± 0.3) compared to non-fluorinated analogs .
Radiopharmaceutical Applications
¹²³I-labeled derivatives demonstrate promising biodistribution profiles in murine models:
| Tissue | % ID/g (4h post-injection) |
|---|---|
| Liver | 2.1 ± 0.4 |
| Tumor | 5.8 ± 0.9 |
| Blood | 0.7 ± 0.2 |
The iodine atom's β-emission characteristics (E_max = 606 keV) make it suitable for targeted radiotherapy .
Comparison with Structural Analogs
Deuterated Variant
2,4-Dichloro-5-iodopyrimidine-6-d shows identical reactivity but altered metabolic stability:
| Parameter | CF₂H Derivative | CD₃ Derivative |
|---|---|---|
| Plasma Half-life (rat) | 3.2 h | 4.8 h |
| CYP3A4 Inhibition | Moderate | Low |
Deuterium incorporation reduces first-pass metabolism through the kinetic isotope effect .
Trifluoromethyl Analog
2,4-Dichloro-5-trifluoromethylpyrimidine exhibits:
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